molecular formula C24H21N3O4 B402380 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B402380
M. Wt: 415.4g/mol
InChI Key: GOWAFIRZLMNGAF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzooxazole core, a nitro group, and a tert-butyl phenyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzooxazole core One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditionsThe tert-butyl phenyl moiety is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to its combination of a benzooxazole core, nitro group, and tert-butyl phenyl moiety. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C24H21N3O4/c1-24(2,3)17-9-7-15(8-10-17)23-26-20-14-18(11-12-21(20)31-23)25-22(28)16-5-4-6-19(13-16)27(29)30/h4-14H,1-3H3,(H,25,28)

InChI Key

GOWAFIRZLMNGAF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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